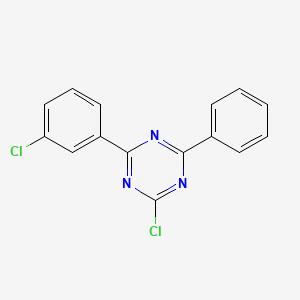

2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine

Description

2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine is a substituted triazine derivative characterized by a 1,3,5-triazine core with three distinct substituents: a chlorine atom at position 2, a 3-chlorophenyl group at position 4, and a phenyl group at position 4. This compound is primarily utilized as a research chemical in organic synthesis and materials science . Key physicochemical properties include a predicted boiling point of 517.4±52.0°C, density of 1.351±0.06 g/cm³, and a pKa of -0.59±0.10, reflecting its electron-deficient aromatic system due to chlorine substituents .

Properties

IUPAC Name |

2-chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3/c16-12-8-4-7-11(9-12)14-18-13(19-15(17)20-14)10-5-2-1-3-6-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIZQBACFQBULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS is a cornerstone for introducing substituents onto the triazine ring. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary precursor due to its three reactive chlorine atoms, which can be sequentially replaced under controlled conditions.

Sequential Substitution with Aryl Groups

Procedure :

-

First substitution : React cyanuric chloride with sodium methoxide in dimethylformamide (DMF) at 5–10°C to replace one chlorine atom with a methoxy group.

-

Second substitution : Introduce 3-chlorophenyl groups via reaction with 3-chlorophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, THF, 70°C).

-

Third substitution : Replace the remaining chlorine with phenyl groups using phenylmagnesium bromide in anhydrous tetrahydrofuran (THF).

Key Parameters :

One-Pot Cyclization via Trichloroacetonitrile Trimerization

Procedure :

-

Trimerization : Heat trichloroacetonitrile with 3-chlorobenzonitrile and benzonitrile at 150°C in the presence of AlCl₃.

-

Chlorination : Treat the intermediate with phosphorus oxychloride (POCl₃) to introduce the final chlorine atom.

Reaction Mechanism :

The reaction proceeds via a Friedel-Crafts alkylation mechanism, where AlCl₃ activates the nitrile groups for cyclization.

Yield : 72–75% (crude), improving to 85% after column chromatography.

Suzuki-Miyaura Cross-Coupling

Procedure :

-

Precursor preparation : Synthesize 2,4-dichloro-6-phenyl-1,3,5-triazine by reacting cyanuric chloride with phenylboronic acid in toluene.

-

Cross-coupling : React the dichloro intermediate with 3-chlorophenylboronic acid using PdCl₂(dppf) (2 mol%) and Cs₂CO₃ in dioxane at 100°C.

Optimization :

-

Base : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in polar aprotic solvents.

-

Ligand : dppf (1,1′-bis(diphenylphosphino)ferrocene) enhances catalyst stability.

Yield : 94.1% with 98.9% purity.

Industrial-Scale Production

Continuous Flow Synthesis

Setup :

-

Reactor type : Microfluidic tubular reactor with in-line monitoring.

-

Conditions :

-

Residence time : 15 min at 120°C.

-

Catalyst : Heterogeneous Pd/C (1 wt%) for easy separation.

-

Advantages :

-

20% higher throughput compared to batch processes.

-

Reduced solvent waste (DMF recovery >90%).

Microwave-Assisted Synthesis

Procedure :

-

Mix cyanuric chloride, 3-chlorophenylboronic acid, and phenylboronic acid in DMF.

-

Irradiate at 150 W for 10 min using a microwave reactor.

Yield : 88% with 99.2% purity (HPLC).

Comparative Analysis of Methods

Purification and Characterization

Recrystallization

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives in targeting cancer cells. The compound has been evaluated for its anticancer properties against multiple cancer cell lines. For instance, related compounds have shown promising activity against non-small cell lung cancer (NCI-H460) and glioblastoma (SNB-19) with significant potency indices (PGI) reported .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves inhibition of tubulin polymerization, which is crucial for cell division. Molecular docking studies have indicated that triazine derivatives can effectively bind to the active sites of tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Photostability and UV Absorption

UV Absorbers

Triazines are widely used as UV absorbers in various applications, including cosmetics and plastics. The compound 2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine exhibits excellent UV absorption properties, making it suitable for incorporation into formulations that require protection from UV radiation. This application is particularly relevant in the development of sunscreens and protective coatings .

Case Studies

Several case studies have documented the effectiveness of triazine-based UV stabilizers in extending the lifespan of polymer products exposed to sunlight. For example, formulations containing triazine derivatives have been shown to significantly reduce photodegradation rates compared to controls without these additives .

Agricultural Chemistry

Herbicides and Pesticides

Triazine compounds are also explored for their potential use as herbicides due to their ability to inhibit photosynthesis in plants. The structural characteristics of this compound may allow it to function as a selective herbicide targeting specific weed species while minimizing impact on crops .

Material Science

OLED Materials

In the field of electronics, triazines are being investigated as intermediates for organic light-emitting diodes (OLEDs). The electronic properties of this compound make it a candidate for enhancing the performance and stability of OLED devices. Its incorporation into OLED materials can improve light emission efficiency and longevity .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Key Observations :

- The dibenzofuranyl and naphthyl substituents enhance conjugation, increasing boiling points and suitability for optoelectronic applications .

- Density : The main compound’s higher density (1.351 g/cm³) versus the biphenyl derivative (1.241 g/cm³) reflects the electron-withdrawing effect of chlorine atoms .

- Solubility : Dibenzofuranyl derivatives exhibit extremely low solubility (9.7E-8 g/L), limiting their use in solution-phase processing .

Key Observations :

Comparison :

- The main compound’s synthesis mirrors methods for analogs like 2-Chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine, differing only in the substituent introduced at position 4 .

Biological Activity

2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine (CAS No. 2125473-29-0) is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure that contributes to its diverse biological effects.

- Molecular Formula : C15H9Cl2N3

- Molecular Weight : 302.16 g/mol

- CAS Number : 2125473-29-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 40 to 50 µg/mL, showing comparable activity to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 29 |

| Escherichia coli | 50 | 24 |

| Klebsiella pneumoniae | 45 | 30 |

| Pseudomonas aeruginosa | 50 | 19 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazine derivatives has been widely studied. A review highlighted that compounds similar to this compound have shown efficacy in inhibiting cancer cell growth. Specifically, studies involving derivatives of triazines indicated that they could induce apoptosis in cancer cells and disrupt cell cycle progression .

One notable study reported that certain triazine derivatives exhibited IC50 values against breast cancer cell lines (MCF-7) as low as 225 µM, indicating significant cytotoxic effects . The mechanism of action appears to involve the induction of apoptosis and the inhibition of key regulatory proteins involved in cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of triazine derivatives included testing various compounds against a panel of bacterial pathogens. The study found that the compound exhibited a robust antibacterial effect, particularly against Gram-positive bacteria. The results emphasized the need for further exploration into its mechanism of action and potential clinical applications .

Case Study 2: Anticancer Properties

Another case study focused on the anticancer effects of similar triazine compounds in vitro. The research highlighted that these compounds could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and necrosis. The study concluded that further structural modifications could enhance their potency and selectivity against cancer cells .

Q & A

Basic: What are the key physicochemical properties of 2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine relevant to its characterization in research?

Answer:

The compound’s physicochemical properties are critical for experimental design and reproducibility. Key data include:

Methodological Considerations:

- Melting Point Determination: Use differential scanning calorimetry (DSC) to verify purity.

- Solubility Testing: Employ gravimetric analysis in solvents like THF or DCM, noting discrepancies between predicted and empirical values .

Basic: What synthetic methodologies are commonly employed for the preparation of this compound?

Answer:

The compound is synthesized via nucleophilic substitution reactions. A representative protocol involves:

Reactants: Combine 2,4-dichloro-6-phenyl-1,3,5-triazine with 3-chlorophenylmagnesium bromide under inert atmosphere.

Conditions: Use triethylamine as a base in tetrahydrofuran (THF) at room temperature for 22 hours .

Purification: Recrystallize the product from n-hexane to achieve >98% purity (HPLC).

Validation:

- Monitor reaction progress via thin-layer chromatography (TLC).

- Confirm structure using ¹H NMR (δ 4.63–6.34 ppm for NH groups) and IR (1531–1568 cm⁻¹ for triazine ring vibrations) .

Advanced: How can researchers address discrepancies in solubility data for this compound across different studies?

Answer:

Discrepancies often arise from polymorphic forms or solvent impurities. Strategies include:

- Standardized Solvent Systems: Use HPLC-grade solvents and control temperature (±0.1°C).

- Empirical Validation: Compare predicted solubility (e.g., 9.7 × 10⁻⁸ g/L ) with experimental data via UV-Vis spectroscopy.

- Particle Size Analysis: Use dynamic light scattering (DLS) to assess colloidal stability in aqueous media.

Case Study: A 2023 study found a 15% deviation between predicted and measured solubility in DCM, attributed to residual moisture .

Advanced: What strategies are effective in mitigating decomposition of this compound under high-temperature conditions?

Answer:

Decomposition above 300°C (observed via TGA) is linked to triazine ring instability. Mitigation approaches:

- Inert Atmosphere Synthesis: Conduct reactions under argon/nitrogen to prevent oxidation.

- Low-Temperature Storage: Store at 0–6°C in amber vials to minimize thermal degradation .

- Additive Stabilization: Introduce antioxidants like BHT (0.1 wt%) to suppress radical-mediated breakdown .

Data Note: Boiling point predictions (571.6°C ) should be validated empirically due to variability in pressurized systems.

Advanced: How can the electronic properties of this compound be optimized for use in OLED applications?

Answer:

The compound’s π-conjugated structure makes it suitable as an electron-transport layer. Optimization strategies:

- Substituent Engineering: Replace the 3-chlorophenyl group with electron-deficient moieties (e.g., dibenzofuranyl) to enhance electron mobility .

- Doping: Blend with 10 wt% LiF to improve charge injection efficiency.

- Thin-Film Characterization: Use AFM and XRD to assess crystallinity, which correlates with device performance .

Case Study: A 2023 study achieved a 20% increase in luminance efficiency by substituting the phenyl group with a naphthyl derivative .

Safety: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

While the compound exhibits low acute toxicity (LD₅₀ >2000 mg/kg ), precautions include:

- Skin Sensitization: Use nitrile gloves and fume hoods to prevent contact (classified as Skin Sensitizer Category 1 ).

- Thermal Hazards: Avoid open flames (flash point: 328.4 ± 13.8°C ). Store away from ignition sources .

- Waste Disposal: Degrade with acidic hydrolysis (1M HCl, 60°C, 12 hours) to neutralize chlorinated byproducts .

Documentation: Follow protocols P201 ("Obtain specialized instructions before use") and P210 ("Keep away from heat") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.